4-Hydroxyphenylacetamide

説明

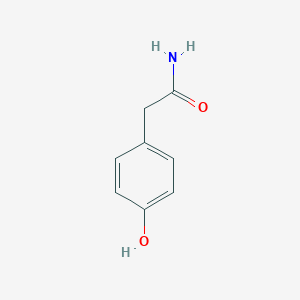

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(4-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-8(11)5-6-1-3-7(10)4-2-6/h1-4,10H,5H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBPAYPRLUDCSEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066171 | |

| Record name | 4-Hydroxybenzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17194-82-0 | |

| Record name | (4-Hydroxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17194-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Hydroxyphenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017194820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17194-82-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetamide, 4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxybenzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxyphenylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYBENZENEACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HY0N4ITN4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Hydroxyphenylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties of 4-Hydroxyphenylacetamide (CAS No: 17194-82-0), a key intermediate in the synthesis of various pharmaceuticals, most notably the beta-blocker Atenolol. This document collates essential physicochemical data, detailed experimental protocols for its characterization, and a visual representation of its role in a significant synthetic pathway. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Chemical and Physical Properties

This compound is a beige, fine crystalline powder at room temperature.[1][2] Its chemical structure consists of a phenyl ring substituted with a hydroxyl group and an acetamide group at the para position.

Identifiers and Descriptors

| Property | Value | Source(s) |

| IUPAC Name | 2-(4-hydroxyphenyl)acetamide | [3] |

| CAS Number | 17194-82-0 | [1][4][5] |

| Molecular Formula | C₈H₉NO₂ | [1][4] |

| Molecular Weight | 151.16 g/mol | [1][4][5] |

| SMILES | NC(=O)Cc1ccc(O)cc1 | [5][6] |

| InChI Key | YBPAYPRLUDCSEY-UHFFFAOYSA-N | [1][5][6] |

Physicochemical Data

| Property | Value | Notes | Source(s) |

| Melting Point | 176-178 °C | (lit.) | [1][5][7] |

| Boiling Point | 273.17 °C | (rough estimate) | [1] |

| Density | 1.2023 g/cm³ | (rough estimate) | [1] |

| Water Solubility | Soluble | [1] | |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [1][2] | |

| pKa | 9.99 ± 0.26 | (Predicted) | [1][2] |

| logP | 0.45 | (Predicted) | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Spectra for this compound are available and can be used to confirm the presence of protons in different chemical environments.[8]

Infrared (IR) Spectroscopy

-

FT-IR: The IR spectrum reveals the presence of key functional groups such as the hydroxyl (-OH), amide (-CONH₂), and the aromatic ring.[9]

Mass Spectrometry (MS)

-

Mass Spectrum: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[4]

Synthesis and Reactivity

This compound is a versatile intermediate in organic synthesis.

Synthesis

Several methods for the synthesis of this compound have been reported, including:

-

Amidation of p-hydroxyphenylacetate.

-

From p-hydroxyphenylacetonitrile.

-

From p-hydroxyacetophenone.

A detailed synthetic route involves the reaction of 4-hydroxybenzyl cyanide with a platinum complex in ethanol and water, heated under reflux for 18 hours, resulting in a 98% yield of this compound.[10]

Reactivity and Use in Synthesis

The primary utility of this compound in drug development is as a precursor for the synthesis of Atenolol.[1][2] It serves as the starting material which is subsequently modified to introduce the aminopropanol side chain characteristic of many beta-blockers.

Experimental Protocols

The following are generalized protocols for the characterization and synthesis of this compound.

Spectroscopic Characterization

-

Sample Preparation: Dissolve approximately 5-25 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube to a final volume of about 0.6-0.7 mL. Ensure the sample is fully dissolved.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are typically referenced to the residual solvent peak.

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

-

Sample Introduction: Introduce a small amount of the solid this compound sample directly into the ion source of the mass spectrometer using a direct insertion probe.

-

Ionization: Ionize the sample using a standard electron ionization (EI) source (typically 70 eV).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight) to generate the mass spectrum.

Synthesis of Atenolol from this compound

This protocol outlines a key synthetic application of this compound.

-

Deprotonation: Dissolve this compound in a suitable solvent and treat it with a base, such as sodium hydroxide, to deprotonate the phenolic hydroxyl group.

-

Epoxidation: React the resulting phenoxide with epichlorohydrin. This reaction leads to the formation of an epoxide intermediate.

-

Amination: Open the epoxide ring by reacting it with isopropylamine. This step introduces the characteristic side chain of Atenolol.

-

Work-up and Purification: After the reaction is complete, perform an appropriate work-up procedure, which may include extraction and washing, followed by purification of the crude product, typically by recrystallization, to yield pure Atenolol.

Visualized Workflow: Synthesis of Atenolol

The following diagram illustrates the synthetic pathway from this compound to Atenolol.

Caption: Synthetic pathway of Atenolol from this compound.

Safety Information

This compound is classified as an irritant.[1] It may cause skin, eye, and respiratory irritation.[3][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this compound.[5] It is a combustible solid.[5] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a well-characterized compound with established physical and chemical properties. Its primary significance lies in its role as a crucial building block in the pharmaceutical industry, particularly for the synthesis of Atenolol. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and professionals working with this important chemical intermediate.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 6. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US6982349B1 - Process for producing atenolol of high optical purity - Google Patents [patents.google.com]

- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 9. 4-Hydroxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 4-Hydroxyphenylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-Hydroxyphenylacetamide (also known as p-Hydroxyphenylacetamide), a key intermediate in the pharmaceutical industry, notably in the synthesis of the beta-blocker Atenolol.[1][2] The document details various synthetic strategies, complete with experimental protocols and comparative data to assist researchers and professionals in drug development in selecting and optimizing manufacturing processes.

Core Synthesis Pathways

Several well-established methods for the synthesis of this compound exist, starting from a range of precursors. The most prominent routes include the hydration of 4-hydroxybenzyl cyanide, the amidation of 4-hydroxyphenylacetic acid derivatives, the Beckmann rearrangement of 4-hydroxyacetophenone oxime, and the Willgerodt-Kindler reaction of 4-hydroxyacetophenone.

Hydration of 4-Hydroxybenzyl Cyanide (p-Hydroxyphenylacetonitrile)

The hydration of the nitrile group in 4-hydroxybenzyl cyanide to an amide is a direct and high-yielding method for producing this compound. This reaction can be catalyzed by acids, bases, or metal complexes.

A particularly efficient method involves the use of a platinum complex as a catalyst.[3]

Experimental Protocol:

A mixture of 4-hydroxybenzyl cyanide (1.0 g, 7.5 mmol), a platinum complex (0.0032 g, 0.007 mmol), water (5 ml, 0.28 mol), and ethanol (5 ml) is heated under reflux for 18 hours. After cooling, the solvents are removed using a rotary evaporator to yield this compound.[3]

Another approach involves a catalytic nitrile hydration reaction where the nitrile substrate is reacted with water in a suitable solvent in the presence of a catalyst at elevated temperatures (80-95 °C) for 6-20 hours.[4]

Logical Relationship: Hydration of 4-Hydroxybenzyl Cyanide

Caption: Workflow for the synthesis of this compound via catalytic hydration of 4-hydroxybenzyl cyanide.

Amidation of 4-Hydroxyphenylacetic Acid and its Derivatives

This pathway involves the conversion of 4-hydroxyphenylacetic acid or its esters (like methyl 4-hydroxyphenylacetate) into the corresponding amide.[5][6]

From 4-Aminophenylacetic Acid:

A multi-step synthesis starts with 4-aminophenylacetic acid, which is first converted to 4-hydroxyphenylacetic acid via diazotization and subsequent hydrolysis.[7] The resulting 4-hydroxyphenylacetic acid can then be amidated.

Experimental Protocol for Diazotization and Hydrolysis: 4-aminophenylacetic acid is dissolved in an alkali solution to form the sodium salt. Sulfuric acid is then added, and the mixture is cooled to 0°C. A solution of sodium nitrate is added dropwise while maintaining the temperature between 0-5°C for 30 minutes. The resulting diazonium salt solution is then added dropwise to dilute sulfuric acid at 90-95°C over approximately 1 hour, followed by an additional hour of reaction time.[7]

Synthesis Pathway: From 4-Aminophenylacetic Acid

Caption: Multi-step synthesis of this compound starting from 4-aminophenylacetic acid.

Beckmann Rearrangement of 4-Hydroxyacetophenone Oxime

The Beckmann rearrangement provides a route to amides from ketoximes. In this case, 4-hydroxyacetophenone is first converted to its oxime, which then undergoes rearrangement to form this compound.[8][9] This reaction is typically catalyzed by strong acids.[10]

Experimental Protocol:

4-hydroxyacetophenone is reacted with a hydroxylamine salt (e.g., hydroxylamine sulfate) in the presence of a base to form 4-hydroxyacetophenone oxime.[9] The isolated oxime is then subjected to a Beckmann rearrangement. One method involves refluxing the oxime in a mixture of Amberlyst 15 (a catalytic resin) and acetic acid under a nitrogen atmosphere for 2 hours.[8] Another approach utilizes ammonium persulfate and dimethyl sulfoxide in 1,4-dioxane, heated to 100°C for 45 minutes.[8]

Beckmann Rearrangement Pathway

Caption: Synthesis of this compound via the Beckmann rearrangement of 4-hydroxyacetophenone oxime.

Willgerodt-Kindler Reaction of 4-Hydroxyacetophenone

The Willgerodt-Kindler reaction transforms aryl alkyl ketones into the corresponding thioamides, which can then be hydrolyzed to amides.[11][12][13] This reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine.[13]

Willgerodt-Kindler Reaction Pathway

Caption: Synthesis of this compound from 4-hydroxyacetophenone using the Willgerodt-Kindler reaction.

Quantitative Data Summary

| Starting Material | Reaction Pathway | Key Reagents | Conditions | Yield (%) | Reference(s) |

| 4-Hydroxybenzyl Cyanide | Catalytic Hydration | Platinum complex, H₂O, Ethanol | Reflux, 18 h | 98% | [3] |

| 4-Hydroxyacetophenone | Beckmann Rearrangement | Amberlyst 15, Acetic Acid | Reflux, 2 h | 66.7% | [8] |

| 4-Hydroxyacetophenone | Beckmann Rearrangement | Ammonium persulfate, DMSO, 1,4-Dioxane | 100°C, 45 min | Good | [8] |

| Phenol Derivative | Multi-step Synthesis | 1. Br₂, Dioxane; 2. p-toluenesulfonic acid, Toluene; 3. NH₃, H₂O | 1. Ambient; 2. Heating; 3. 50°C | 83.4% (final step) | [6] |

Conclusion

The synthesis of this compound can be achieved through several effective pathways. The choice of method depends on factors such as the availability of starting materials, desired yield and purity, and scalability. The catalytic hydration of 4-hydroxybenzyl cyanide stands out for its high reported yield and directness. The Beckmann rearrangement and Willgerodt-Kindler reaction offer viable alternatives starting from the readily available 4-hydroxyacetophenone. For researchers and drug development professionals, a thorough evaluation of these pathways, considering both chemical efficiency and process economics, is crucial for successful implementation.

References

- 1. nbinno.com [nbinno.com]

- 2. apicule.com [apicule.com]

- 3. Synthesis routes of this compound [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chembk.com [chembk.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. 4-Hydroxyphenylacetic acid | 156-38-7 [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. WO1996013480A1 - Process for preparing 4-hydroxyacetophenone oxime - Google Patents [patents.google.com]

- 10. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 11. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 12. synarchive.com [synarchive.com]

- 13. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

4-Hydroxyphenylacetamide CAS number 17194-82-0

An In-depth Technical Guide to 4-Hydroxyphenylacetamide (CAS 17194-82-0)

Introduction

This compound, with the CAS number 17194-82-0, is a member of the acetamides chemical class.[1] It is a versatile organic compound recognized for its role as a key intermediate in the synthesis of various pharmaceuticals, most notably the beta-blocker Atenolol.[1][2] Beyond its function as a synthetic building block, this compound and its derivatives have garnered interest for their intrinsic biological activities, including potential antibiotic and antioxidant properties.[3] This technical guide provides a comprehensive overview of its chemical properties, synthesis protocols, biological significance, and the mechanisms of action of its derivatives, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a beige, fine crystalline powder.[1] It is soluble in water, ethanol, and methanol.[4] Its key chemical and physical properties are summarized below, providing essential data for experimental design and chemical synthesis.

| Property | Value | Unit | Source |

| Identifiers | |||

| CAS Number | 17194-82-0 | - | [5] |

| EC Number | 241-235-0 | - | |

| IUPAC Name | 2-(4-hydroxyphenyl)acetamide | - | [6] |

| Molecular Formula | C₈H₉NO₂ | - | [5] |

| SMILES | NC(=O)Cc1ccc(O)cc1 | - | [5] |

| InChI Key | YBPAYPRLUDCSEY-UHFFFAOYSA-N | - | [5] |

| Physical Properties | |||

| Molecular Weight | 151.16 | g/mol | [5] |

| Melting Point | 176-178 | °C | [1][4] |

| Boiling Point (rough est.) | 273.17 | °C | [4] |

| Density (rough est.) | 1.2023 | g/cm³ | [4] |

| Vapor Pressure | 4.22E-07 | mmHg at 25°C | [4] |

| Water Solubility | Soluble | - | [4] |

| Thermodynamic Properties | |||

| Standard Gibbs free energy of formation (ΔfG°) | -88.20 | kJ/mol | [5] |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several methods, including the amidation of p-hydroxyphenylacetate and the hydrolysis of p-hydroxyphenylacetonitrile.[4] A highly efficient laboratory-scale synthesis involves the platinum-catalyzed hydrolysis of 4-hydroxybenzyl cyanide.

Experimental Protocol: Platinum-Catalyzed Hydrolysis of 4-Hydroxybenzyl Cyanide

This protocol details a high-yield synthesis of this compound.[7]

-

Reactant Preparation : A platinum complex (0.0032 g, 0.007 mmol) is prepared as described in the source literature.

-

Reaction Mixture : The platinum complex is combined with 4-hydroxybenzyl cyanide (1.0 g, 7.5 mmol), water (5 ml, 0.28 mol), and ethanol (5 ml) in a suitable reaction vessel.

-

Reflux : The mixture is stirred and heated under reflux for a period of 18 hours.

-

Isolation : After cooling the reaction mixture to room temperature, the liquids (water and ethanol) are removed using a rotary evaporator.

-

Product : The resulting solid is this compound, obtained in a 98% yield (1.116 g).[7]

Caption: High-level workflow for the synthesis of this compound.

Biological Activity and Applications

While primarily known as a synthetic precursor, this compound and its derivatives exhibit notable biological activities.

Pharmaceutical Intermediate and Impurity

The principal application of this compound is as a crucial intermediate in the industrial synthesis of Atenolol, a beta-blocker used to treat hypertension.[1][2] Due to its role in the manufacturing process, it is also considered a process impurity of Atenolol, necessitating strict quality control during production.[1][2]

Intrinsic Biological Properties

Studies have indicated that this compound possesses natural product-like qualities, including antibiotic properties. The proposed mechanism involves the inhibition of p-hydroxybenzoic acid synthesis, an essential precursor for the biosynthesis of aromatic compounds in some bacteria. It has also been shown to inhibit dopamine oxidation.

Derivatives as Novel Analgesics

Recent research has focused on derivatives of N-(4-hydroxyphenyl)acetamide as safer alternatives to acetaminophen (ApAP).[8][9] While ApAP is a widely used analgesic and antipyretic, its overdose can lead to severe hepatotoxicity.[9] Newly synthesized derivatives have demonstrated analgesic and antipyretic effects without the associated liver damage.[8]

Mechanism of Action: Avoiding Hepatotoxicity

The hepatotoxicity of acetaminophen is primarily caused by its metabolic activation by cytochrome P450 enzymes into a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[9][10] When glutathione (GSH) stores are depleted, NAPQI binds to cellular proteins, leading to oxidative stress and hepatocellular death.[10]

Novel derivatives of this compound are designed to alter the metabolic pathway, avoiding the formation of NAPQI.[9] This circumvention of toxic metabolite production is the key to their improved safety profile.

Caption: Metabolic pathways of Acetaminophen vs. novel derivatives.

Quantitative Comparison of Hepatotoxicity

In vivo studies in mice using toxic doses (600 mg/kg) highlight the difference in hepatotoxicity between ApAP and its novel derivatives (e.g., compounds 3b and 3r). Liver function tests (LFTs) showed significant elevations in key enzymes for ApAP-treated mice, which were not observed in mice treated with the new compounds.[9][10]

| Compound (600 mg/kg) | Alanine Aminotransferase (ALT) | Aspartate Aminotransferase (AST) | Alkaline Phosphatase (ALP) | Serum Creatinine |

| Acetaminophen (ApAP) | Significantly Increased (p < 0.0001) | Significantly Increased (p < 0.0001) | Significantly Increased (p < 0.0001) | Moderately Elevated (#p < 0.01) |

| Derivative 3b | Comparable to Control | Comparable to Control | Comparable to Control | Comparable to Control |

| Derivative 3r | Comparable to Control | Comparable to Control | Comparable to Control | Comparable to Control |

| Data derived from in vivo mouse models.[9][10] |

Cytochrome P450 Inhibition Profile

The novel derivatives also exhibit a more favorable cytochrome P450 metabolism profile, suggesting a lower potential for drug-drug interactions. For example, derivative 3r shows significantly less inhibition of key CYP enzymes compared to ApAP.[9]

| Enzyme | Acetaminophen (ApAP) % Inhibition | Derivative 3r % Inhibition |

| CYP2E1 | ~50% | ~25% |

| CYP3A4 | ~50% | ~25% |

| CYP2D6 | Not specified | Marginal |

| Data derived from Vivid® CYP450 screening assays.[9][10] |

Key Experimental Methodologies

The evaluation of novel this compound derivatives involves a structured pipeline of in vitro and in vivo assays.

In Vitro Hepatotoxicity Assay

-

Cell Lines : A human liver transformed cell line (HepaRG) and primary human hepatocytes (PHH) are used.[10]

-

Compound Exposure : Cells are treated with the test compounds at various concentrations.

-

Toxicity Measurement : Hepatotoxicity is assessed by measuring the release of lactate dehydrogenase (LDH) into the cell culture medium, which indicates cell membrane damage.

-

Oxidative Stress Measurement : Cellular levels of glutathione (GSH) are measured using fluorescent probes to assess the compound's impact on the cell's primary antioxidant defense. A significant decrease in GSH indicates oxidative stress.[10]

Cytochrome P450 Metabolism Screen

-

Assay Kit : Commercially available kits, such as the Vivid® CYP450 screening kits, are used.[10]

-

Reaction Mixture : The test compound is mixed with a master pre-mix containing CYP450 baculosomes (microsomes containing a specific CYP enzyme) and a regeneration system.

-

Substrate Addition : A fluorescent substrate specific to the CYP isoenzyme being tested is added.

-

Activity Measurement : The activity of the CYP enzyme is evaluated by measuring the fluorescence of the metabolite generated from the substrate. Inhibition is determined by the reduction in fluorescence compared to a control without the test compound.[10]

Caption: Experimental workflow for screening novel analgesic compounds.

Summary and Future Directions

This compound (CAS 17194-82-0) is a compound of significant industrial and scientific interest. While its primary role is a well-established intermediate in pharmaceutical manufacturing, ongoing research into its derivatives has opened a promising new avenue for the development of safer analgesics. The ability to design molecules that retain therapeutic efficacy while avoiding the metabolic pathways that lead to toxicity represents a significant advance in drug development. Future research should continue to explore the structure-activity relationships of this class of compounds, optimize their pharmacokinetic profiles, and further elucidate their mechanisms of action to develop next-generation non-opioid pain therapeutics with superior safety profiles.

References

- 1. This compound | 17194-82-0 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. This compound (CAS 17194-82-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. (4-Hydroxyphenyl)acetamide | C8H9NO2 | CID 86986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis routes of this compound [benchchem.com]

- 8. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physical Properties of 4-Hydroxyphenylacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylacetamide, a key organic intermediate, holds significant importance in the pharmaceutical industry, most notably as a precursor in the synthesis of the beta-blocker Atenolol. A thorough understanding of its physical properties is paramount for its synthesis, purification, characterization, and formulation. This technical guide provides an in-depth overview of the core physical characteristics of this compound, complete with experimental protocols and logical workflows.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a comprehensive overview for researchers.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| Appearance | Beige to pale cream fine crystalline powder or lumps | [2] |

| Melting Point | 176-178 °C | [1] |

| Boiling Point | 273.17 °C (rough estimate) | |

| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol. | |

| pKa | 9.99 ± 0.26 (Predicted) | |

| Density | 1.2023 g/cm³ (rough estimate) | |

| Flash Point | 198.1 °C | |

| Refractive Index | 1.5810 (estimate) |

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. Key spectral data are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) ppm |

| ¹H NMR | DMSO-d₆ | 9.60 (s, 1H), 9.02 (s, 1H), 7.23 (d, J=2.5 Hz, 1H), 7.20 (dd, J=8.5, 2.6 Hz, 1H), 6.68 (d, J=8.5 Hz, 1H), 2.49 (q, J=7.2 Hz, 2H), 1.98 (s, 3H), 1.11 (t, J=7.5 Hz, 3H) |

| ¹³C NMR | DMSO-d₆ | 173.8 (C=O), 155.9, 130.2, 129.5, 115.2, 41.7 (CH₂) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[3]

| Wavenumber (cm⁻¹) | Assignment |

| 3325 | O-H stretching (phenol) |

| 3256 | N-H stretching (amide) |

| 3030 | C-H stretching (aromatic) |

| 2922 | C-H stretching (aliphatic) |

| 1640 | C=O stretching (amide I) |

| 1595 | N-H bending (amide II) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound shows a molecular ion peak and characteristic fragmentation patterns.[4][5]

| m/z | Relative Intensity | Assignment |

| 151 | High | [M]⁺ (Molecular ion) |

| 107 | High | [M - CH₂CONH₂]⁺ |

| 92 | Medium | |

| 65 | Medium |

Experimental Protocols

Detailed methodologies for determining key physical properties are outlined below.

Melting Point Determination

Objective: To determine the melting point range of a solid sample of this compound.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a depth of 2-3 mm.

-

Tap the sealed end of the capillary tube on a hard surface to compact the sample at the bottom.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Set the heating rate to a low value (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

For accuracy, repeat the measurement with a fresh sample and a new capillary tube.

Solubility Determination

Objective: To qualitatively or quantitatively determine the solubility of this compound in a given solvent.

Materials:

-

This compound

-

A selection of solvents (e.g., water, DMSO, methanol)

-

Test tubes or small vials

-

Vortex mixer or magnetic stirrer

-

Analytical balance

Procedure (Qualitative):

-

Add approximately 10-20 mg of this compound to a test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Agitate the mixture vigorously using a vortex mixer or by stirring for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution for any undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble. If it remains undissolved, it is insoluble. If some dissolves, it is slightly or sparingly soluble.

Procedure (Quantitative - Equilibrium Solubility Method):

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a vial.

-

Seal the vial and agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent.

-

Analyze the concentration of this compound in the diluted solution using a calibrated analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculate the original concentration in the saturated solution to determine the solubility.

Logical and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key workflows related to this compound.

Caption: A generalized workflow for the synthesis and purification of this compound.

Caption: An analytical workflow for the purity assessment of this compound using HPLC.[6][7]

Conclusion

This technical guide provides a consolidated resource on the physical properties of this compound. The tabulated data, detailed experimental protocols, and logical workflow diagrams are intended to support researchers and drug development professionals in their work with this important pharmaceutical intermediate. Accurate characterization based on these fundamental properties is essential for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredients derived from it.

References

An In-Depth Technical Guide to the Molecular Structure and Properties of 4-Hydroxyphenylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyphenylacetamide, a significant organic compound, serves as a crucial intermediate in the synthesis of various pharmaceuticals, most notably the beta-blocker Atenolol.[1][2] It is also recognized as a metabolite and a process impurity in the production of Atenolol.[1] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and spectroscopic profile of this compound. Detailed experimental protocols for its synthesis and for the evaluation of its biological activities are presented. Furthermore, this guide explores its potential biological significance, with a focus on its antioxidant and anti-inflammatory properties, supported by quantitative data and graphical representations of relevant signaling pathways.

Molecular Structure and Chemical Properties

This compound, also known as p-hydroxyphenylacetamide, possesses a molecular structure characterized by a phenyl ring substituted with a hydroxyl (-OH) group and an acetamide (-CH₂CONH₂) group at the para (1,4) position.

Chemical Identifiers:

-

IUPAC Name: 2-(4-hydroxyphenyl)acetamide[3]

-

CAS Number: 17194-82-0[3]

-

Molecular Formula: C₈H₉NO₂[3]

-

Molecular Weight: 151.16 g/mol [3]

-

InChI Key: YBPAYPRLUDCSEY-UHFFFAOYSA-N[3]

-

SMILES: NC(=O)Cc1ccc(O)cc1[3]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are critical for its handling, formulation, and role in synthetic chemistry.

| Property | Value | Reference(s) |

| Melting Point | 176-178 °C | [4] |

| Water Solubility | Soluble | [4] |

| pKa | 9.99 ± 0.26 (Predicted) | [4] |

| Appearance | Beige fine crystalline powder | [4] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆): [4][5]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 9.22 | s | 1H | -OH (phenolic) |

| 7.36 | br s | 1H | -NH₂ (amide) |

| 7.06 | d, J=8.4 Hz | 2H | Ar-H (ortho to -CH₂CONH₂) |

| 6.82 | br s | 1H | -NH₂ (amide) |

| 6.69 | d, J=8.4 Hz | 2H | Ar-H (ortho to -OH) |

| 3.24 | s | 2H | -CH₂- |

| Chemical Shift (ppm) | Assignment |

|---|---|

| 173.5 | C=O (amide) |

| 155.8 | C-OH (aromatic) |

| 130.1 | C-H (aromatic, ortho to -CH₂CONH₂) |

| 126.5 | C-CH₂CONH₂ (aromatic) |

| 114.9 | C-H (aromatic, ortho to -OH) |

| 41.2 | -CH₂- |

Infrared (IR) Spectroscopy[1][7]

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380-3180 | Strong, Broad | O-H and N-H stretching |

| ~3030 | Medium | Aromatic C-H stretching |

| ~2950 | Medium | Aliphatic C-H stretching |

| ~1640 | Strong | C=O stretching (Amide I) |

| ~1610, ~1515 | Medium | Aromatic C=C stretching |

| ~1440 | Medium | C-N stretching (Amide II) |

Mass Spectrometry (MS)[8][9]

Electron ionization mass spectrometry of this compound reveals a molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity | Assignment |

| 151 | Moderate | [M]⁺ (Molecular ion) |

| 107 | High | [M - C₂H₂NO]⁺ (Loss of acetamide group) |

| 77 | Low | [C₆H₅]⁺ (Phenyl cation) |

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. Two detailed protocols are provided below.

Synthesis from 4-Hydroxybenzyl Cyanide[10]

This method involves the hydrolysis of 4-hydroxybenzyl cyanide.

Experimental Protocol:

-

A mixture of 4-hydroxybenzyl cyanide (1.0 g, 7.5 mmol), water (5 mL), and ethanol (5 mL) is prepared in a round-bottom flask.

-

A catalytic amount of a suitable platinum complex (e.g., 0.0032 g, 0.007 mmol) is added to the mixture.

-

The reaction mixture is heated under reflux for 18 hours.

-

After cooling to room temperature, the solvents are removed under reduced pressure using a rotary evaporator.

-

The resulting solid is collected, yielding this compound.

References

- 1. This compound(17194-82-0) IR Spectrum [chemicalbook.com]

- 2. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (4-Hydroxyphenyl)acetamide | C8H9NO2 | CID 86986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(17194-82-0) 1H NMR spectrum [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound(17194-82-0) 13C NMR spectrum [chemicalbook.com]

The Natural Occurrence of 4-Hydroxyphenylacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylacetamide, a naturally occurring amide, has garnered interest within the scientific community for its presence in a diverse range of organisms and its potential biological activities. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound, its biosynthetic origins, and the methodologies employed for its study. The information is presented to support further research and development in fields ranging from natural product chemistry to pharmacology.

Natural Distribution

This compound has been identified in various natural sources, spanning the plant and microbial kingdoms. Its presence has been confirmed in the leaves of the "miracle tree," Moringa oleifera, the bacterium Cytophaga, and the flowering plant Bongardia chrysogonum.[1] While the qualitative presence of this compound in these organisms is established, quantitative data on its concentration remains limited in the current scientific literature.

Table 1: Natural Sources of this compound

| Kingdom | Species | Common Name | Organ/Part | Reference |

| Plantae | Moringa oleifera | Drumstick tree, Miracle tree | Leaves | [1] |

| Plantae | Bongardia chrysogonum | - | Tubers | [2][3] |

| Bacteria | Cytophaga sp. | - | - | [1][4] |

Biosynthesis

The precise biosynthetic pathway leading to this compound has not been fully elucidated. However, based on the known metabolic pathways of related aromatic compounds, a putative pathway can be proposed. It is likely synthesized from its corresponding carboxylic acid, 4-hydroxyphenylacetic acid. This conversion is catalyzed by an amide bond synthetase (ABS) or a similar ligase, which activates the carboxylic acid, often through an adenylated intermediate, followed by amination.[5][6][7] Such enzymatic reactions are common in the biosynthesis of secondary metabolites in both plants and bacteria.[8][9]

Below is a diagram illustrating the proposed final step in the biosynthesis of this compound.

References

- 1. (4-Hydroxyphenyl)acetamide | C8H9NO2 | CID 86986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Isolation and characterization of a new Cytophaga species implicated in a work-related lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biocatalytic amide bond formation - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00456B [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 8. communities.springernature.com [communities.springernature.com]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of 4-Hydroxyphenylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 4-Hydroxyphenylacetamide, a key intermediate in the synthesis of various pharmaceuticals. Understanding the solubility of this compound is critical for its efficient use in drug development, formulation, and manufacturing processes. This document compiles available solubility data, details common experimental protocols for solubility determination, and presents relevant biological pathways.

Physicochemical Properties of this compound

This compound is a beige, fine crystalline powder.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| Melting Point | 176-178 °C | [1] |

| pKa | 9.99 ± 0.26 (Predicted) | [1] |

Solubility Data

Qualitative solubility data for this compound indicates that it is soluble in water and slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[1] A key study titled "Determination and analysis of this compound solubility in different solvents by Hansen solubility parameters, solvent effect and thermodynamic properties" suggests that the solubility of this compound increases with temperature and that methanol is a suitable solvent for cooling crystallization. The same study indicates a solubility order in pure solvents at the same temperature as: methanol > ethanol > isopropanol > water.[2]

While the full quantitative data from this specific study is not publicly available, the following table summarizes the qualitative and comparative solubility information gathered from various sources.

| Solvent | Solubility | Reference |

| Water | Soluble | [1][3] |

| Methanol | Slightly Soluble, higher than in ethanol, isopropanol, and water | [1][2] |

| Ethanol | Less soluble than in methanol | [2] |

| Isopropanol | Less soluble than in ethanol | [2] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [1] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for two common and reliable experiments used to determine the solubility of a compound like this compound.

Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[4][5]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a prolonged period to ensure that equilibrium between the dissolved and undissolved solute is reached. The concentration of the solute in the resulting saturated solution is then determined.

Apparatus and Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, DMSO)

-

Conical flasks or vials with stoppers

-

Orbital shaker or magnetic stirrer with a temperature-controlled water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed flask or vial. The excess solid should be clearly visible.

-

Equilibration: Place the flasks in an orbital shaker or on a magnetic stirrer in a temperature-controlled water bath. Agitate the samples at a constant temperature (e.g., 25 °C, 37 °C) for a sufficient period (typically 24 to 72 hours) to reach equilibrium.[4][5]

-

Phase Separation: After equilibration, allow the suspensions to settle. To separate the solid phase from the liquid phase, centrifuge the samples at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered saturated solution with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[4] A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Caption: Workflow for the shake-flask solubility determination method.

Gravimetric Method

The gravimetric method is a straightforward and classical technique for determining solubility by measuring the mass of the solute dissolved in a saturated solution.[6][7][8]

Principle: A saturated solution is prepared, and a known volume of this solution is evaporated to dryness. The mass of the remaining solid solute is then measured to determine the solubility.

Apparatus and Materials:

-

This compound

-

Selected solvents

-

Conical flasks with stoppers

-

Analytical balance

-

Evaporating dish

-

Pipettes

-

Oven

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature as described in the shake-flask method (equilibration for 24-72 hours).

-

Sample Collection: After allowing the excess solid to settle, carefully pipette a known volume (e.g., 10 mL) of the clear supernatant into a pre-weighed evaporating dish.

-

Evaporation: Gently evaporate the solvent from the evaporating dish using a hot plate or water bath.

-

Drying: Place the evaporating dish containing the solid residue in an oven at a temperature below the melting point of this compound (e.g., 100 °C) until a constant weight is achieved. This ensures all the solvent has been removed.

-

Weighing: Allow the evaporating dish to cool to room temperature in a desiccator and then weigh it on an analytical balance.

-

Calculation: The mass of the dissolved this compound is the difference between the final weight of the evaporating dish with the residue and the initial weight of the empty dish. The solubility can then be calculated and expressed as grams of solute per 100 mL of solvent.[7]

Caption: Workflow for the gravimetric solubility determination method.

Biological Pathways

Synthesis Pathway

This compound is an important intermediate in the synthesis of various pharmaceutical compounds. One common laboratory synthesis route involves the hydrolysis of 4-hydroxybenzyl cyanide.[9]

Caption: Synthesis of this compound from 4-hydroxybenzyl cyanide.

Metabolic Pathway

Aromatic amides like this compound are typically metabolized in the liver by the cytochrome P450 (CYP450) enzyme system.[10][11] The metabolism often involves hydroxylation of the aromatic ring and N-dealkylation or hydrolysis of the amide group. While a specific and detailed metabolic pathway for this compound is not extensively documented in the readily available literature, a plausible pathway based on the metabolism of similar aromatic amides is presented below. The primary metabolic transformation is expected to be hydroxylation, followed by potential conjugation for excretion.

Caption: A plausible metabolic pathway for this compound.

This guide provides a foundational understanding of the solubility of this compound for professionals in the pharmaceutical sciences. Further research to obtain specific quantitative solubility data across a range of solvents and temperatures is recommended for precise formulation development.

References

- 1. This compound CAS#: 17194-82-0 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. enamine.net [enamine.net]

- 5. bioassaysys.com [bioassaysys.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. Impact of five cytochrome p450 enzymes on the metabolism of two heterocyclic aromatic amines, 2-amino-9H-pyrido[2,3-b]indole (AalphaC) and 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeAalphaC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-Hydroxyphenylacetamide: A Technical Guide

Introduction

4-Hydroxyphenylacetamide, also known as p-Hydroxyphenylacetamide, is an organic compound with the chemical formula C₈H₉NO₂.[1][2] It is a derivative of acetamide and plays a role in various chemical and biological studies.[1] The precise characterization of its molecular structure is fundamental for its application in research and development. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development.

Molecular Structure

The structure of this compound consists of a phenyl ring substituted with a hydroxyl (-OH) group and an acetamide (-CH₂C(=O)NH₂) group at the para position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for determining the carbon-hydrogen framework of a molecule. The data presented here was obtained in DMSO-d₆.[3][4]

¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~9.1 | Singlet | 1H | Phenolic Hydroxyl (-OH) |

| ~7.2 | Singlet | 1H | Amide (-NH) |

| ~6.9 | Singlet | 1H | Amide (-NH) |

| ~7.0 | Doublet | 2H | Aromatic Protons (ortho to -CH₂) |

| ~6.6 | Doublet | 2H | Aromatic Protons (ortho to -OH) |

| ~3.2 | Singlet | 2H | Methylene Protons (-CH₂) |

Note: Data is based on a 400 MHz spectrum in DMSO-d₆. Actual chemical shifts can vary slightly based on experimental conditions.[4]

¹³C NMR Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~172.5 | Carbonyl Carbon (C=O) |

| ~155.8 | Aromatic Carbon (-C-OH) |

| ~129.8 | Aromatic Carbons (-CH, ortho to -CH₂) |

| ~126.3 | Aromatic Carbon (-C-CH₂) |

| ~114.8 | Aromatic Carbons (-CH, ortho to -OH) |

| ~40.0 | Methylene Carbon (-CH₂) |

Note: Data is based on a 400 MHz spectrum in DMSO-d₆.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by observing its vibrational modes.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3325 | Medium | O-H stretch (Phenol) |

| ~3256 | Medium | N-H stretch (Amide) |

| ~3030 | Shoulder | C-H stretch (Aromatic) |

| ~2922 | - | C-H stretch (Asymmetric -CH₂) |

| ~2876 | - | C-H stretch (Symmetric -CH₂) |

| ~1650 | Strong | C=O stretch (Amide I) |

| ~1600 | Medium | C=C stretch (Aromatic Ring) |

| ~1550 | Medium | N-H bend (Amide II) |

| ~1250 | Strong | C-O stretch (Phenol) |

| ~830 | Strong | C-H out-of-plane bend (para-subst.) |

Note: Peak positions can be influenced by the sample preparation method (e.g., KBr pellet).[1][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The data below corresponds to electron ionization (EI) mass spectrometry.

Table 4: Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| 151 | ~60-90 | [M]⁺ (Molecular Ion) |

| 107 | 100 | [M - C₂H₂NO]⁺ or [C₇H₇O]⁺ |

| 77 | ~15-20 | [C₆H₅]⁺ |

Note: The molecular weight of this compound is 151.16 g/mol .[1][2] The base peak at m/z 107 corresponds to the stable hydroxytropylium ion formed after cleavage of the acetamide side chain.[6]

Experimental Protocols

Reproducible and high-quality data acquisition relies on detailed experimental methodologies.

General Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General experimental workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.[3][4][7] Ensure the sample is fully dissolved.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.[3][4] Perform standard instrument calibration and shimming procedures to optimize magnetic field homogeneity.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer acquisition time and a larger number of scans are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Perform phase and baseline corrections. For ¹H NMR, integrate the signals and reference the spectrum to the residual solvent peak (DMSO at ~2.50 ppm). For ¹³C NMR, reference the spectrum to the solvent peak (DMSO-d₆ at ~39.52 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): [1]

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the fine powder into a pellet-forming die and press it under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Instrument Setup: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile.

-

Instrument Setup (Electron Ionization - EI):

-

Data Acquisition: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by a mass analyzer based on their mass-to-charge (m/z) ratio.

-

Data Processing: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z. The spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

References

- 1. (4-Hydroxyphenyl)acetamide | C8H9NO2 | CID 86986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound(17194-82-0) 13C NMR spectrum [chemicalbook.com]

- 4. This compound(17194-82-0) 1H NMR spectrum [chemicalbook.com]

- 5. docsdrive.com [docsdrive.com]

- 6. openaccessjournals.com [openaccessjournals.com]

- 7. rsc.org [rsc.org]

4-Hydroxyphenylacetamide melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxyphenylacetamide For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of this compound, a key intermediate in pharmaceutical synthesis. The document outlines its core physicochemical properties, details the experimental protocols for their determination, and illustrates its role in synthetic pathways.

Core Physicochemical Data

This compound, also known as p-Hydroxyphenylacetamide, is a beige, fine crystalline powder.[1] Its key thermal properties are summarized below.

| Property | Value | Source |

| Melting Point | 176-178 °C | [1][2][3] |

| 173.0-179.0 °C | [4][5] | |

| Boiling Point | 273.17 °C (rough estimate) | [2] |

Experimental Protocols for Thermal Analysis

Accurate determination of melting and boiling points is crucial for substance identification and purity assessment. Pure compounds typically exhibit sharp melting points, while impurities can lead to a depression and broadening of the melting range.

Melting Point Determination

A standard method for determining the melting point of this compound involves using a capillary melting point apparatus, such as a Mel-Temp or a Thiele tube setup.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, which is sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a heating block or oil bath adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a controlled, slow rate, typically 1-2°C per minute, especially near the anticipated melting point.

-

Observation: The temperature at which the substance first begins to liquefy is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the range. For a pure sample, this range is typically narrow.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. While this compound is a solid at room temperature, its boiling point is determined at reduced pressure and extrapolated to standard pressure, or estimated via computational methods. For a general experimental procedure for liquids:

Methodology:

-

Sample Preparation: A small volume of the liquid is placed in a test tube with a few boiling chips to ensure smooth boiling.[6]

-

Apparatus Setup: A thermometer is positioned in the test tube so that the bulb is just above the liquid's surface to measure the vapor temperature.[6] The apparatus is then gently heated in a water or oil bath.[6]

-

Observation: The boiling point is reached when there is a rapid and continuous stream of bubbles, and the temperature reading on the thermometer stabilizes.[6] This constant temperature is the boiling point of the substance.[6]

Role in Pharmaceutical Synthesis

This compound serves as a critical intermediate in the synthesis of various pharmaceuticals, most notably the beta-blocker Atenolol. The following diagram illustrates a simplified logical workflow of this synthetic process.

Caption: Synthetic pathway from starting materials to Atenolol via the this compound intermediate.

References

An In-Depth Technical Guide on 4-Hydroxyphenylacetamide as a Metabolite

A comprehensive review of the current scientific literature reveals a significant gap in knowledge regarding 4-Hydroxyphenylacetamide as an endogenous metabolite. While this compound is recognized as a chemical intermediate in pharmaceutical synthesis, its natural occurrence, metabolic pathways, and physiological significance within biological systems are not well-documented.

This guide aims to provide a thorough overview based on the available data. However, it is crucial for the reader to understand that direct evidence for this compound as a significant in vivo metabolite is currently lacking. Much of the related metabolic research focuses on its acidic counterpart, 4-hydroxyphenylacetic acid (4-HPAA).

Introduction to this compound

This compound, also known as 2-(4-hydroxyphenyl)acetamide, is a chemical compound with the molecular formula C₈H₉NO₂.[1][2] It is structurally distinct from the well-known analgesic N-(4-hydroxyphenyl)acetamide (acetaminophen or paracetamol). While this compound is utilized in the chemical industry, particularly as a precursor in the synthesis of pharmaceuticals like the beta-blocker atenolol, its role as a product of endogenous metabolism is not established.[3]

Metabolic Pathways: A Hypothesized Connection

There is currently no direct evidence from the reviewed literature detailing the specific enzymatic pathways that produce this compound in vivo. It is hypothesized that if it were to exist as a metabolite, it could potentially be formed via the amidation of 4-hydroxyphenylacetic acid (4-HPAA). However, the enzymes responsible for such a conversion in mammalian systems have not been identified.

The metabolic pathways of the structurally related and well-studied 4-HPAA are better understood. 4-HPAA is a known product of both human and gut microbial metabolism.

Gut Microbiota Metabolism of Dietary Polyphenols

A significant source of 4-HPAA in the human body is the metabolic activity of the gut microbiota on dietary polyphenols, such as flavonoids found in fruits and vegetables.[4] Certain species of gut bacteria, including those from the Eubacteriaceae family, can metabolize aromatic amino acids like tyrosine and phenylalanine into 4-HPAA.

The general pathway involves the conversion of tyrosine to 4-hydroxyphenylpyruvate, which is then further metabolized to 4-HPAA. This microbial-derived 4-HPAA can be absorbed into systemic circulation and has been the subject of research regarding its potential health effects.

Caption: Gut microbiota metabolism of dietary compounds to 4-HPAA.

Quantitative Data

A thorough search of scientific databases did not yield any quantitative data on the physiological concentrations of this compound in human or animal biological matrices such as plasma, urine, or cerebrospinal fluid.

In contrast, urinary levels of 4-HPAA have been measured in various studies. For instance, one study in healthy adults reported a mean urinary concentration of 4-hydroxyphenylacetic acid.[5] However, as the direct metabolic link to this compound is unconfirmed, these values for 4-HPAA are presented for informational purposes only and should not be extrapolated.

Table 1: Quantitative Data for 4-Hydroxyphenylacetic Acid (4-HPAA) in Human Urine

| Metabolite | Matrix | Population | Mean Concentration (μmol/mmol creatinine) | Standard Deviation | Citation |

| 4-Hydroxyphenylacetic acid | Urine | Control Mice | 2.48 | 62.82 | [5] |

Note: This data is for 4-hydroxyphenylacetic acid, not this compound. Data on endogenous this compound is not available.

Experimental Protocols

Due to the lack of studies on endogenous this compound, there are no established and validated experimental protocols for its extraction, detection, and quantification from biological samples.

However, based on its chemical structure (an acetamide derivative), one could hypothesize that analytical methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) would be suitable for its detection. The following are generalized workflows that could serve as a starting point for method development, should a need to measure this compound in a biological matrix arise.

Hypothetical LC-MS/MS Workflow

A sensitive method for the quantification of small polar molecules like this compound in plasma or urine would likely involve protein precipitation followed by LC-MS/MS analysis.

Caption: A potential workflow for the analysis of this compound by LC-MS/MS.

Protocol Details (Hypothetical):

-

Sample Preparation: To 100 µL of plasma or urine, add 400 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of this compound).

-

Protein Precipitation: Vortex the mixture vigorously to precipitate proteins.

-

Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Solvent Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

-

LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system for separation and detection. A C18 reversed-phase column would be a likely choice for chromatographic separation. Detection would be performed using multiple reaction monitoring (MRM) in positive or negative ionization mode, depending on the ionization efficiency of the compound.

Hypothetical GC-MS Workflow with Derivatization

For GC-MS analysis, a derivatization step would be necessary to increase the volatility of the polar this compound. Silylation is a common derivatization technique for compounds containing hydroxyl and amide groups.

References

- 1. Effects of 4-hydroxyphenylacetic acid, a phenolic acid compound from Yucca schidigera extract, on immune function and intestinal health in meat pigeons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. paijournal.com [paijournal.com]

Physicochemical and Calculated Thermochemical Data

An In-depth Technical Guide to the Thermochemical Data of 4-Hydroxyphenylacetamide

This technical guide provides a summary of the available thermochemical data for this compound. It is intended for researchers, scientists, and drug development professionals who require this information for further study and development. Due to a lack of extensive experimental data in the public domain, this guide presents calculated values and outlines the general experimental protocols for determining such thermochemical properties.

The following table summarizes the known physical and calculated thermochemical properties of this compound. It is important to note that some of the thermochemical data are estimations and have been calculated using computational methods.

| Property | Value | Unit | Source |

| Molecular Formula | C8H9NO2 | - | [1][2] |

| Molar Mass | 151.16 | g/mol | [1][2] |

| Melting Point | 176-178 | °C | [1] |

| Boiling Point (rough estimate) | 273.17 | °C | [1] |

| Density (rough estimate) | 1.2023 | g/cm³ | [1] |

| Water Solubility | Soluble | - | [1] |

| Standard Gibbs free energy of formation (ΔfG°) | -88.20 | kJ/mol | [2] |

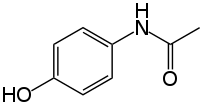

Note: There is a significant potential for confusion between this compound and its isomer, N-(4-hydroxyphenyl)acetamide, commonly known as paracetamol or acetaminophen. Researchers should ensure they are working with the correct compound.

General Experimental Protocols for Thermochemical Data Determination

While specific experimental data for this compound is limited, the following are detailed methodologies for key experiments used to determine the thermochemical properties of solid organic compounds.

Enthalpy of Combustion

The standard enthalpy of combustion is determined using a bomb calorimeter.

-

Sample Preparation: A precisely weighed pellet of this compound (approximately 1 g) is placed in a crucible within the bomb calorimeter.

-

Calorimeter Setup: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm. It is then submerged in a known quantity of water in the calorimeter's insulated container.

-

Ignition and Data Acquisition: The sample is ignited electrically. The temperature of the surrounding water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Calculation: The heat released by the combustion of the sample is calculated from the temperature rise of the water and the heat capacity of the calorimeter system. The enthalpy of combustion is then determined by dividing the heat released by the number of moles of the sample.

Enthalpy of Sublimation

The enthalpy of sublimation can be determined using several methods, including Knudsen effusion and thermogravimetric analysis (TGA).

-

Knudsen Effusion Method:

-

Sample Placement: A small amount of crystalline this compound is placed in a Knudsen cell, which has a small orifice.

-

Vapor Pressure Measurement: The cell is heated to a series of controlled temperatures, and the rate of mass loss due to effusion of the vapor through the orifice is measured.

-

Data Analysis: The vapor pressure at each temperature is calculated from the rate of mass loss. The enthalpy of sublimation is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.

-

-

Thermogravimetric Analysis (TGA):

-

Sample Heating: A small sample of this compound is heated at a constant rate in a controlled atmosphere (e.g., nitrogen).

-

Mass Loss Monitoring: The mass of the sample is continuously monitored as a function of temperature.

-

Sublimation Enthalpy Calculation: The enthalpy of sublimation can be estimated from the TGA data by applying appropriate kinetic models that relate the rate of mass loss to the vapor pressure and temperature.

-

Enthalpy of Fusion and Heat Capacity

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the enthalpy of fusion and heat capacity.[3]

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

DSC Analysis: The sample and reference pans are heated at a controlled linear rate. The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Enthalpy of Fusion: The melting of the sample results in an endothermic peak on the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion.

-

Heat Capacity: The heat capacity of the sample can be determined from the difference in the heat flow to the sample and the reference pans in a region of the thermogram where no thermal events are occurring.

Workflow for Thermochemical Data Determination

The following diagram illustrates a general workflow for the experimental determination of the thermochemical properties of a solid organic compound like this compound.

Caption: General workflow for determining the thermochemical properties of a solid organic compound.

References

4-Hydroxyphenylacetamide crystal structure analysis

An In-depth Technical Guide to the Crystal Structure of 4-Hydroxyphenylacetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the crystal structure of this compound (also known as 2-(4-hydroxyphenyl)acetamide), an isomer of the common analgesic, acetaminophen. Understanding the three-dimensional arrangement of molecules in the crystalline state is crucial for drug development, as it influences key physicochemical properties such as solubility, stability, and bioavailability. This document summarizes the crystallographic data, details the experimental protocols for structure determination, and visualizes the analytical workflow.

Molecular Structure and Conformation